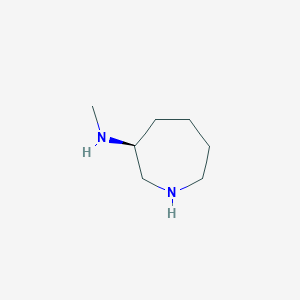
1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a cyclohexane ring with a nitrile and a ketone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 6-methoxypyridine-3-carbaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with a cyanide source to introduce the nitrile group.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
科学的研究の応用
1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The methoxy group and nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity.
類似化合物との比較
- 1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carboxylic acid
- 1-(6-Methoxypyridin-3-YL)-4-hydroxycyclohexane-1-carbonitrile
- 1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carboxamide
Uniqueness: 1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclohexane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
1-(6-methoxypyridin-3-yl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-17-12-3-2-10(8-15-12)13(9-14)6-4-11(16)5-7-13/h2-3,8H,4-7H2,1H3 |
InChIキー |
JZGVTKZKWRCORN-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C2(CCC(=O)CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)





![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)




